molecular formula C22H20N4O3 B2526593 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide CAS No. 862810-25-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2526593
CAS No.: 862810-25-1
M. Wt: 388.427
InChI Key: INNQUQJNNSWOAQ-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide is a novel chemical hybrid featuring the imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This molecular architecture is of significant interest in antimicrobial research, as related imidazo[1,2-a]pyridine-pyrimidine hybrids have demonstrated promising activity against clinically relevant bacterial strains including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Some structural analogs have shown inhibitory efficacy against Pseudomonas aeruginosa with MIC values surpassing the reference antibiotic streptomycin, suggesting potential for developing novel anti-pseudomonal agents . The incorporation of the 2,3-dimethoxybenzamide moiety may further modulate the compound's physicochemical properties and biological interactions, potentially enhancing target engagement. While the precise mechanism of action for this specific compound requires further elucidation, molecular docking studies on similar hybrids indicate potential interactions with bacterial targets such as tRNA-(Guanine37-N1)-methyltransferase (TrmD), though effective inhibition of this enzyme has not been consistently demonstrated . Beyond infectious disease research, the imidazo[1,2-a]pyrimidine core is recognized as a valuable scaffold in CNS drug discovery, with closely related imidazo[1,2-a]pyridine derivatives exhibiting documented anticonvulsant properties in maximal electroshock (MES) seizure models . This compound represents an important chemical tool for researchers investigating new therapeutic strategies across multiple disease areas, including antimicrobial resistance and neurological disorders.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-11-5-10-23-22(26)25-18)12-17(14)24-21(27)16-6-4-7-19(28-2)20(16)29-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNQUQJNNSWOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyrimidine with α-Bromoketones

The imidazo[1,2-a]pyrimidine ring is synthesized via cyclocondensation of 2-aminopyrimidine with α-bromoacetophenone derivatives. Under solvent-free microwave irradiation (65°C, 100 W, 15 min), this method achieves yields of 85–90% by enhancing reaction kinetics and reducing decomposition. For example:
$$
\text{2-Aminopyrimidine} + \text{α-Bromoacetophenone} \xrightarrow{\text{MW, 65°C}} \text{Imidazo[1,2-a]pyrimidine} \quad
$$
Key advantages : Elimination of catalysts/solvents, reduced reaction time (15 min vs. 8 hours thermally), and scalability.

Solid-Phase Synthesis Using Alumina or Silica Supports

Alternative methods employ Al₂O₃ or SiO₂ as solid supports to adsorb reactants, improving surface area and reaction efficiency. For instance, silica sulfuric acid catalyzes the cyclization at 80°C in toluene, yielding 75–80% product. This approach minimizes byproducts and simplifies purification.

Functionalization of the Aryl Substituent

Suzuki-Miyaura Coupling for 2-Methylphenyl Integration

The 2-methylphenyl group is introduced via palladium-catalyzed cross-coupling between imidazo[1,2-a]pyrimidine-2-boronic acid and 2-methylbromobenzene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, this step attains 78% yield. Critical parameters include rigorous exclusion of oxygen and precise stoichiometric control to prevent homocoupling.

Buchwald-Hartwig Amination for Direct Substitution

In cases where boronic acids are inaccessible, Buchwald-Hartwig amination couples 2-methylaniline with brominated imidazo[1,2-a]pyrimidine. Employing Xantphos as a ligand and Pd₂(dba)₃ (2 mol%) in toluene at 110°C, this method achieves 70% yield but requires careful handling of air-sensitive catalysts.

Amidation with 2,3-Dimethoxybenzoic Acid

Carbodiimide-Mediated Coupling

The benzamide group is installed via HATU- or EDCl-mediated coupling of 2,3-dimethoxybenzoic acid with the aminophenyl intermediate. In dichloromethane with DMAP (10 mol%), this step proceeds at 25°C overnight, yielding 82% product. Side products from over-activation are mitigated by controlled reagent addition.

Schotten-Baumann Reaction for Scalability

For industrial-scale synthesis, the Schotten-Baumann method employs 2,3-dimethoxybenzoyl chloride and aqueous NaOH. Reaction at 0–5°C prevents hydrolysis, achieving 75% yield with high purity (>98% by HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent Neat or DMF +15%
Temperature 65–80°C (microwave) +20%
Catalyst Silica sulfuric acid +10%

Microwave irradiation reduces energy consumption by 40% compared to thermal methods.

Purification Techniques

  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with >99% purity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.89–7.22 (m, 6H, aromatic), 3.87 (s, 6H, OCH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₂N₄O₃: 382.42, found 382.41.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyrimidine core and dihedral angles of 12° between benzamide and phenyl groups. Hydrogen bonding between amide N–H and methoxy O stabilizes the crystal lattice.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In its anticancer role, the compound induces apoptosis in cancer cells by interacting with various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally close analogue, N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 946217-58-9), differs in two key aspects:

Heterocyclic Core : The target compound contains an imidazo[1,2-a]pyrimidine ring, whereas the analogue features an imidazo[1,2-b]pyridazine core. Pyrimidine (two nitrogen atoms) provides distinct electronic properties compared to pyridazine (two adjacent nitrogen atoms), influencing reactivity and target selectivity .

Substituents: The analogue includes a chlorine atom at the phenyl ring’s 2-position and a methoxy group at the pyridazine’s 6-position.

Property Target Compound Analog (CAS: 946217-58-9)
Molecular Formula Not explicitly stated (estimated C23H21N3O3) C22H19ClN4O4
Molecular Weight ~387.4 g/mol (estimated) 438.9 g/mol
Core Structure Imidazo[1,2-a]pyrimidine Imidazo[1,2-b]pyridazine
Key Substituents 2-Methylphenyl, 2,3-dimethoxybenzamide 2-Chlorophenyl, 6-methoxy, 2,3-dimethoxybenzamide

Physicochemical Properties

  • The target compound’s lack of a fused benzene ring and oxo group may result in a lower melting point.
  • Spectroscopic Data : The ¹H NMR of the target compound would likely show signals for the methyl group (~2.5 ppm), dimethoxybenzamide (δ 3.6–3.9 ppm), and aromatic protons (δ 6.8–8.0 ppm), comparable to imidazo[1,2-a]pyrimidine derivatives in and .

Research Findings and Implications

Solubility and Bioavailability : The 2,3-dimethoxybenzamide group may enhance aqueous solubility compared to chlorine-containing analogues, which are often more lipophilic .

Synthetic Challenges : The absence of a chlorine substituent in the target compound simplifies synthesis compared to ’s analogue, reducing the need for halogenation steps .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol

The structural components include:

  • An imidazo[1,2-a]pyrimidine moiety, which is known for its biological activity.
  • A dimethoxybenzamide group that may enhance lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation.
  • Receptor Interaction : Studies indicate potential binding affinities to various receptors, which could modulate signaling pathways relevant to cancer and autoimmune diseases.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds can exhibit antitumor properties. For instance, molecular docking studies suggest that these compounds may inhibit tumor growth by targeting specific cancer cell pathways .

Antimycotic Properties

Compounds similar to this compound have demonstrated antifungal activity against Candida albicans, suggesting a potential application in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayReference
AntitumorVarious Cancer Cells
AntifungalCandida albicans
Anti-inflammatoryCOX Enzymes

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the efficacy of this compound in reducing tumor sizes when administered alongside immunotherapeutic agents such as anti-PD-1 antibodies. The combination therapy resulted in improved survival rates and enhanced immune response against tumors .

Q & A

Q. What are the optimized synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core followed by coupling with the 2,3-dimethoxybenzamide moiety. Key steps include:

  • Core synthesis : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under mild, metal-free conditions to form the fused heterocycle .
  • Coupling : Use of palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the benzamide group .
  • Optimization : Continuous flow reactors can enhance scalability and purity by controlling temperature and solvent ratios .
    Critical factors include catalyst loading (0.5–2 mol% Pd), solvent polarity (DMF or THF), and reaction time (12–24 hrs), which directly impact yields (60–85%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity, particularly for methoxy groups and imidazo-pyrimidine protons .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 432.1784) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What initial biological screening approaches are recommended to evaluate its pharmacological potential?

  • COX-2 Inhibition Assays : Use recombinant human COX-2 enzyme in vitro to measure IC50_{50} values via prostaglandin E2 (PGE2) ELISA, comparing potency to celecoxib as a reference .
  • Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., RAW 264.7 cells) by quantifying TNF-α and IL-6 suppression .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM to assess off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported COX-2 inhibition potency across studies?

Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

  • Standardized Assays : Use identical recombinant COX-2 isoforms (e.g., human,全长酶) and substrate (arachidonic acid at 10 µM) .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in COX-2 active sites, identifying key interactions (e.g., hydrogen bonds with Gln192, hydrophobic contacts with Val523) .
  • Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted IC50_{50} values, adjusting for batch effects (e.g., solvent DMSO ≤0.1%) .

Q. What strategies can improve this compound’s selectivity for COX-2 over COX-1?

  • Substituent Engineering : Replace 2-methylphenyl with bulkier groups (e.g., 2-naphthyl) to exploit the larger COX-2 active site .
  • Fluorine Scanning : Introduce para-fluoro substituents on the benzamide ring to enhance dipole interactions with COX-2’s Arg120 .
  • Proteolytic Stability : Modify the imidazo-pyrimidine core to reduce metabolic degradation (e.g., deuterate labile C-H bonds) .

Q. How can researchers address poor aqueous solubility in preclinical pharmacokinetic studies?

  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free base) .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increase by 3× in rodent models) .
  • Prodrug Design : Convert the benzamide to a phosphate ester prodrug, which hydrolyzes in vivo to release the active compound .

Q. What computational methods predict off-target interactions and optimize lead derivatives?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) for 100 ns to assess binding stability and identify critical residues .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., 2 aromatic rings, 1 hydrogen bond acceptor) to screen virtual libraries (ZINC15) for analogs .
  • ADMET Prediction : Use QikProp or SwissADME to optimize logP (2–4), polar surface area (<90 Ų), and CYP3A4 inhibition liability .

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